3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide
Description
3-{[1-(2-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the amide nitrogen and a sulfanyl-linked 1-(2-methylphenyl)-1H-tetrazol-5-yl moiety. The sulfanyl (-S-) linker enhances molecular flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-13-7-5-6-10-15(13)22-17(19-20-21-22)24-12-11-16(23)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJZKJBCRLRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a click reaction with various azides to produce the desired tetrazole compound .
Chemical Reactions Analysis
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various substituted tetrazoles.
Common reagents used in these reactions include sodium azide, propargyl bromide, and various azides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various biological receptors. The sulfanyl group enhances its ability to penetrate cell membranes, making it effective in various biological applications .
Comparison with Similar Compounds
Key Observations :
- Backbone Flexibility : The target compound’s propanamide chain differs from peptide-based analogs (e.g., 14c-LLL in ), which exhibit rigid peptide backbones for enzyme inhibition .
- Heterocyclic Core : Unlike triazole-containing derivatives (e.g., FP1-12 in ), the tetrazole ring in the target compound may confer distinct electronic properties and metabolic resistance .
Challenges and Limitations
- Synthetic Complexity : Introducing the sulfanyl-tetrazole moiety requires careful optimization to avoid side reactions, as seen in ’s use of controlled nucleophilic conditions .
- Biological Data Gaps : While analogs show promise in enzyme inhibition and antiproliferation, the target compound’s specific activity remains uncharacterized.
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